molecular formula C9H15NO2S B2925157 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one CAS No. 2034607-45-7

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one

Cat. No.: B2925157
CAS No.: 2034607-45-7
M. Wt: 201.28
InChI Key: VLKGHCJIHSRPRZ-UHFFFAOYSA-N
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Description

The compound “1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one” is a type of oxygenated 2-azabicyclo[2.2.1]heptane . It is part of a class of compounds that can be synthesized using palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .

Scientific Research Applications

Synthesis and Structural Studies

The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one is a structural analogue of various bicyclic compounds that have been extensively studied for their unique chemical properties and potential applications in medicinal chemistry. For instance, a study on the synthesis of 1,2,4-thiadiazoles, which shares a similar bicyclic amine structure, explored the receptor-binding affinity and efficacy of these compounds as muscarinic ligands, providing insight into their potential therapeutic applications (Macleod et al., 1990). Another research focused on the synthesis of β-lactamase inhibitors, highlighting the importance of the bicyclic structure in extending the antibacterial spectrum of β-lactams, showcasing its potential in combating antibiotic-resistant bacterial strains (English et al., 1978).

Drug Design and Development

The unique bicyclic structure of this compound offers a promising scaffold for drug design and development. Research on bicyclic tetrahydrofuran-fused β-lactams demonstrated their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, illustrating the versatility of bicyclic structures in synthesizing compounds with potential pharmacological activities (Mollet et al., 2012). Additionally, the synthesis of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline indicates the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Yuan Zhe-dong, 2013).

Building Blocks for Advanced Molecules

Bicyclic structures like this compound serve as essential building blocks for synthesizing more complex molecules. A study on the preparation of novel bridged bicyclic thiomorpholines, which are crucial in medicinal chemistry, highlights the significance of such bicyclic structures in creating potentially useful compounds for drug discovery (Walker & Rogier, 2013). The versatility and potential applications of these bicyclic compounds underscore their importance in scientific research, particularly in the fields of drug design and medicinal chemistry.

Future Directions

The future directions for the study of “1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one” and related compounds could involve further functionalization to build up a library of bridged aza-bicyclic structures . This could open up new possibilities for the synthesis of novel compounds with potential applications in various fields.

Properties

IUPAC Name

3-methoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-12-3-2-9(11)10-5-8-4-7(10)6-13-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKGHCJIHSRPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CC2CC1CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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